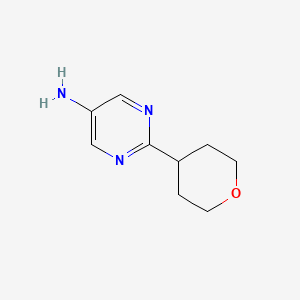

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

Descripción general

Descripción

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tetrahydropyran group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tetrahydro-2H-pyran-4-yl)aniline with a suitable pyrimidine precursor under acidic or basic conditions to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential scaffold for the development of new therapeutic agents, particularly in the field of oncology and antiviral research.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

- 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-6-amine

- 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-ol

Uniqueness

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Actividad Biológica

2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by its unique structural features, combining a tetrahydro-2H-pyran moiety with a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 168.20 g/mol

- SMILES Notation : C1COCCC1C2=NC=C(C=N2)N

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including potential applications as an inhibitor in various biochemical pathways. The compound's interactions with biological targets are crucial for its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be involved in cancer progression and other diseases.

- Cellular Interaction : Interaction studies have highlighted the compound's potential to bind to various cellular targets, influencing cell signaling pathways.

Antiproliferative Activity

In a study examining the antiproliferative effects of related pyrimidine compounds, it was found that modifications at the 5-position of the pyrimidine ring could significantly enhance biological activity. For instance, compounds with specific substitutions demonstrated IC values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of a tetrahydro-pyran structure in combination with specific functional groups on the pyrimidine core enhances biological activity. Compounds with similar structures but lacking the tetrahydro moiety exhibited diminished activity, emphasizing the importance of this structural feature .

Comparative Analysis

The following table summarizes the structural similarities and notable features of compounds related to this compound:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-Aminopyrimidine | Pyrimidine derivative | Basic structure similar but lacks tetrahydro moiety |

| Tetrahydropyran derivatives | Contains tetrahydropyran ring | Different functional groups lead to varied activities |

| Pyrimidine-based inhibitors | Various substitutions | Designed specifically for enzyme inhibition |

Synthesis Methods

Several synthesis methods have been developed for this compound, involving multi-step reactions that allow for the introduction of various functional groups. These methods facilitate the exploration of structure-function relationships essential for optimizing biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves condensation reactions between pyrimidine precursors and tetrahydro-2H-pyran derivatives. For example, analogous methods include reacting 2-(methylthio)pyrimidine-4-yl intermediates with hydrazine derivatives under controlled pH and temperature (e.g., 60–80°C, aqueous ethanol) . Chiral chromatography (e.g., Chiralpak column with methanol elution) is critical for isolating enantiomers, achieving >99% enantiomeric excess . Yield optimization requires precise stoichiometry and purification via recrystallization or column chromatography.

Key Parameters:

Q. How can X-ray crystallography elucidate molecular conformation and hydrogen bonding patterns of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions critical for stability. For similar pyrimidines, dihedral angles between the pyrimidine ring and substituents (e.g., tetrahydrofuran) average 6.4°–12.8°, influencing planarity . Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilize six-membered rings, while C–H⋯O interactions mediate crystal packing . Data collection with a Bruker D8 APEXII CCD detector and refinement via SHELXL97 ensures R-values <0.05 .

Crystallographic Data (Example):

| Parameter | Value |

|---|---|

| Space Group | P21212 |

| Unit Cell (Å) | a=15.479, b=7.1217, c=11.7802 |

| Flack Parameter | 0.05(8) (confirms R-configuration) |

Q. What role do substituents on the pyrimidine ring play in modulating biological activity, and how can QSAR models predict this?

Advanced Research Question

Substituents like tetrahydro-2H-pyran-4-yl enhance lipophilicity and steric bulk, affecting target binding. QSAR models (e.g., MOE software) correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (Log P) parameters with activity. For pyrimidine derivatives, Log P values >2.5 often improve membrane permeability, while bulky groups reduce enzymatic metabolism .

QSAR Equation (Example):

Activity = 0.76(Log P) + 0.34(SMR) – 1.21

(SMR = steric molar refractivity; r²=0.89)

Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?

Advanced Research Question

Discrepancies arise from variations in substituent positioning, assay conditions, or enantiomer ratios. For example:

- Substituent Effects: Fluorine at C5 increases antifungal activity by 30% compared to methyl groups .

- Enantiomeric Bias: R-enantiomers exhibit 5-fold higher binding affinity than S-forms in kinase assays .

- Assay Conditions: MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and media pH .

Resolution Strategy:

- Standardize assay protocols (e.g., CLSI guidelines).

- Compare % enantiomeric excess (HPLC) and purity (NMR) across studies.

Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyran C4 vs. C2 substitution).

- HPLC-MS: Quantifies enantiomeric purity and detects trace impurities (<0.1%).

- X-ray Diffraction: Validates absolute configuration and hydrogen bonding motifs .

Typical NMR Shifts (Pyrimidine Core):

| Proton | δ (ppm) |

|---|---|

| NH2 | 6.8–7.2 (broad singlet) |

| Pyran H | 3.5–4.2 (multiplet) |

Q. How do intermolecular interactions influence the stability and solubility of this compound in aqueous systems?

Advanced Research Question

The tetrahydro-2H-pyran group enhances solubility via H-bond donation (O atom), while the pyrimidine NH2 group accepts H-bonds. Crystal structures show C–H⋯π interactions between methyl groups and aromatic rings, reducing aqueous solubility by 20–40% compared to non-aromatic analogs . Solubility can be improved using co-solvents (e.g., DMSO:water 1:4) or PEG-based formulations.

Q. What are the methodological challenges in scaling up the synthesis of enantiopure this compound?

Advanced Research Question

Chiral separation remains a bottleneck. Industrial-scale chiral chromatography is cost-prohibitive; alternatives include asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) or enzymatic resolution . Continuous flow reactors improve yield consistency but require optimization of residence time (typically 30–60 min) and pressure (1–5 bar).

Scalability Comparison:

| Method | Enantiomeric Excess | Cost (USD/g) |

|---|---|---|

| Chiral HPLC | >99% | 500–700 |

| Enzymatic Resolution | 85–90% | 50–100 |

Q. How can computational modeling predict the metabolic stability of this compound?

Advanced Research Question

Density functional theory (DFT) calculates electron density at reactive sites (e.g., NH2 group). CYP450 metabolism predictions (e.g., Schrödinger’s ADMET Predictor) identify vulnerable positions (e.g., pyran C4 oxidation). Molecular dynamics simulations (100 ns trajectories) reveal binding stability in target proteins (e.g., kinase ATP pockets) .

Propiedades

IUPAC Name |

2-(oxan-4-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVLBLHKCJGWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248691-42-0 | |

| Record name | 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.